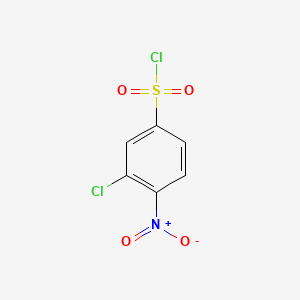
3-クロロ-4-ニトロベンゼンスルホニルクロリド
概要
説明
3-Chloro-4-nitrobenzene-1-sulfonyl chloride is a chemical compound used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .
Synthesis Analysis
The synthesis of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride involves a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride is C6H3Cl2NO4S . Its molecular weight is 256.063 . The InChI code for this compound is 1S/C6H3Cl2NO4S/c7-5-3-4 (14 (8,12)13)1-2-6 (5)9 (10)11/h1-3H .Chemical Reactions Analysis
3-Chloro-4-nitrobenzene-1-sulfonyl chloride can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .Physical and Chemical Properties Analysis
3-Chloro-4-nitrobenzene-1-sulfonyl chloride is a solid compound . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
アリールスルホニルインドールの合成
3-クロロ-4-ニトロベンゼンスルホニルクロリドは、N-アリールスルホニル-3-アシルインドールアリルカルボニルヒドラゾン誘導体の合成における前駆体として使用されます 。これらの誘導体は、潜在的な線虫駆除活性を示し、新しい殺虫剤の開発に重要となる可能性があります。
アリール化環化
この化合物は、銅触媒によるアリール化環化を通じて、官能化された1H-インデンの調製に関与しています 。この方法は、医薬品や農薬のビルディングブロックとして役立つ複雑な有機分子の構築に役立ちます。
赤外線分光法分析
3-クロロ-4-ニトロベンゼンスルホニルクロリドは、そのユニークな分子構造により、赤外線分光法研究に最適な候補です 。研究者は、この化合物を用いて、同様のスルホニルクロリドの振動モードを理解することができます。
バイオプロセッシングアプリケーション
この化学物質は、特に細胞培養およびトランスフェクションプロセスにおいて、さまざまなバイオプロセッシングアプリケーションで使用されています 。細胞表面の修飾や遺伝物質のトランスフェクションにおいて役割を果たす可能性があります。
細胞および遺伝子治療研究
細胞および遺伝子治療の分野では、3-クロロ-4-ニトロベンゼンスルホニルクロリドは、遺伝物質または細胞膜を修飾する化合物の合成に利用できます 。これは、新しい治療戦略の開発に不可欠です。
作用機序
Target of Action
It is used as a precursor in the synthesis of n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .
Mode of Action
It is known to participate in reactions such as copper-catalyzed arylative cyclization . This suggests that it may interact with its targets through a mechanism involving the formation of covalent bonds.
Biochemical Pathways
Its role in the synthesis of n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives suggests that it may influence pathways related to these compounds.
Result of Action
Its use in the synthesis of n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity suggests that it may have a role in disrupting nematode physiology.
Action Environment
It is known that this compound is a corrosive material , suggesting that it should be handled and stored carefully to maintain its stability and efficacy.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Chloro-4-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of novel sulfonamide derivatives of tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones, which increase melanin synthesis in murine B16 cells . The nature of these interactions involves the formation of covalent bonds with amino groups in proteins, leading to the modification of their activity.
Cellular Effects
3-Chloro-4-nitrobenzene-1-sulfonyl chloride affects various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to increase melanin synthesis in murine B16 cells, indicating its role in altering cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride involves its interaction with biomolecules through electrophilic aromatic substitution. The compound forms covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification. This can result in enzyme inhibition or activation and changes in gene expression. The electrophilic nature of the compound allows it to react with various nucleophiles, making it a versatile reagent in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride can change over time. The compound is stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over time if exposed to moisture or higher temperatures . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
3-Chloro-4-nitrobenzene-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-nitrobenzene-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function .
特性
IUPAC Name |
3-chloro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPVHSGMXQEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660015 | |
| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64835-30-9 | |
| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64835-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate](/img/structure/B1461648.png)

![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)
![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine](/img/structure/B1461654.png)





amine](/img/structure/B1461664.png)
amine](/img/structure/B1461665.png)
![Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1461668.png)


